molecular formula C20H17FN2O4S B13376107 4-{[(3-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide

4-{[(3-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide

Cat. No.: B13376107
M. Wt: 400.4 g/mol
InChI Key: JUMPIBDMJASZOB-UHFFFAOYSA-N
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Description

4-{[(3-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

Molecular Formula

C20H17FN2O4S

Molecular Weight

400.4 g/mol

IUPAC Name

4-[(3-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C20H17FN2O4S/c1-27-18-11-9-16(10-12-18)22-20(24)14-5-7-17(8-6-14)23-28(25,26)19-4-2-3-15(21)13-19/h2-13,23H,1H3,(H,22,24)

InChI Key

JUMPIBDMJASZOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the sulfonyl chloride: The starting material, 3-fluorobenzenesulfonyl chloride, is prepared by reacting 3-fluorobenzenesulfonic acid with thionyl chloride.

    Amidation reaction: The sulfonyl chloride is then reacted with 4-methoxyaniline in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Coupling reaction: The final step involves coupling the sulfonamide intermediate with 4-aminobenzamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formylphenylsulfonyl derivative, while reduction of a nitro group can yield the corresponding amine derivative.

Scientific Research Applications

4-{[(3-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(3-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methoxy group can participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(3-chlorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide
  • 4-{[(3-bromophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide
  • 4-{[(3-methylphenyl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide

Uniqueness

The presence of the fluorine atom in 4-{[(3-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide imparts unique properties such as increased metabolic stability and enhanced binding affinity compared to its analogs with other substituents. This makes it a valuable compound for specific applications in medicinal chemistry and drug development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.